molecular formula C27H27NO11 B140698 4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside CAS No. 138906-41-9

4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside

Cat. No.: B140698
CAS No.: 138906-41-9
M. Wt: 541.5 g/mol
InChI Key: YKSPBIYKEHIGHE-XMPCBSOPSA-N
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Description

4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is a complex organic compound with the molecular formula C27H27NO11. It is primarily used in biochemical research, particularly in the study of carbohydrate chemistry and glycosylation processes .

Mechanism of Action

Mode of Action

It is known that the compound has potent anti-inflammatory, anti-cancer, and anti-microbial capabilities . The compound likely interacts with its targets, leading to changes in cellular processes that result in these effects.

Biochemical Pathways

Given its anti-inflammatory, anti-cancer, and anti-microbial effects , it is likely that the compound affects multiple pathways related to these processes. The downstream effects of these pathway alterations would depend on the specific pathways involved.

Result of Action

The molecular and cellular effects of the compound’s action are likely diverse, given its anti-inflammatory, anti-cancer, and anti-microbial effects . These effects could include changes in gene expression, protein activity, and cellular signaling, among others.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and exerts its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside typically involves multiple steps. The starting material is often a glucopyranoside derivative, which undergoes acetylation and phthalimidation reactions. The acetylation is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine. The phthalimidation step involves the reaction of the glucopyranoside with phthalic anhydride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is unique due to its specific structural configuration, which makes it particularly effective in glycosylation reactions. Its phthalimido group provides stability and specificity in biochemical reactions, distinguishing it from other similar compounds .

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO11/c1-14(29)35-13-21-23(36-15(2)30)24(37-16(3)31)22(27(39-21)38-18-11-9-17(34-4)10-12-18)28-25(32)19-7-5-6-8-20(19)26(28)33/h5-12,21-24,27H,13H2,1-4H3/t21-,22-,23-,24-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSPBIYKEHIGHE-XMPCBSOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458947
Record name 4-Methoxyphenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138906-41-9
Record name 4-Methoxyphenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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